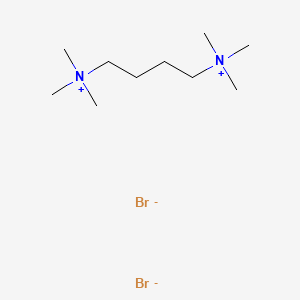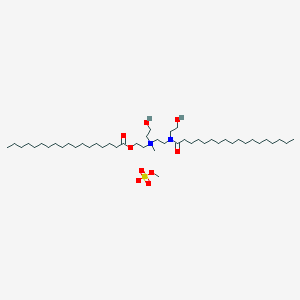![molecular formula C11H9N3O B3366255 [3,3'-Bipyridine]-5-carboxamide CAS No. 1346686-54-1](/img/structure/B3366255.png)
[3,3'-Bipyridine]-5-carboxamide
Vue d'ensemble
Description
[3,3’-Bipyridine]-5-carboxamide: is a derivative of bipyridine, a compound consisting of two pyridine rings connected by a single bond. This compound is of significant interest due to its versatile applications in various fields such as chemistry, biology, and materials science. The presence of the carboxamide group enhances its chemical reactivity and potential for forming coordination complexes with metals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-5-carboxamide typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, which involves the reaction of a boronic acid with a halopyridine in the presence of a palladium catalyst and a base . Another method is the Ullmann coupling, which involves the homocoupling of halopyridines using copper as a catalyst .
Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-5-carboxamide often employs scalable methods such as the Suzuki coupling due to its high yield and mild reaction conditions. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the reactants and products .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products:
Applications De Recherche Scientifique
Chemistry: [3,3’-Bipyridine]-5-carboxamide is widely used as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals makes it valuable in catalysis and materials science .
Biology: In biological research, [3,3’-Bipyridine]-5-carboxamide derivatives are studied for their potential as therapeutic agents due to their ability to interact with biological macromolecules .
Medicine: The compound’s derivatives are explored for their potential in drug development, particularly in targeting specific enzymes or receptors .
Industry: In the industrial sector, [3,3’-Bipyridine]-5-carboxamide is used in the synthesis of advanced materials, including polymers and supramolecular structures .
Mécanisme D'action
The mechanism of action of [3,3’-Bipyridine]-5-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets, including enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in electron transfer processes, making it effective in catalytic applications .
Comparaison Avec Des Composés Similaires
- **[4,4
[2,2’-Bipyridine]: Known for its strong coordination with metals and use in catalysis.
Propriétés
IUPAC Name |
5-pyridin-3-ylpyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-11(15)10-4-9(6-14-7-10)8-2-1-3-13-5-8/h1-7H,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJJQJFDMUQYEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745047 | |
| Record name | [3,3'-Bipyridine]-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346686-54-1 | |
| Record name | [3,3'-Bipyridine]-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[2,5]-DIBENZO-21-CROWN-7](/img/structure/B3366200.png)

![4-Benzyl-6-methylene-[1,4]oxazepane](/img/structure/B3366222.png)





![Octadecanamide, N,N'-[(methylimino)di-3,1-propanediyl]bis-](/img/structure/B3366273.png)


